molecular formula C30H33N7O5 B13439393 ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

Cat. No.: B13439393
M. Wt: 571.6 g/mol
InChI Key: NROPEVJSKVOJOL-UHFFFAOYSA-N
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Description

Ethyl 3-[[2-[[4-[(Z)-N’-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features multiple functional groups, including ester, benzimidazole, and pyridine moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[[2-[[4-[(Z)-N’-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyridine and ester groups. Key steps include:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Pyridine Group: This step involves the coupling of the benzimidazole core with a pyridine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves the esterification of the intermediate compound with ethyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[[2-[[4-[(Z)-N’-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with simplified functional groups.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Ethyl 3-[[2-[[4-[(Z)-N’-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of ethyl 3-[[2-[[4-[(Z)-N’-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-[[2-[[4-[(Z)-N’-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate can be compared with similar compounds such as:

    Ethyl benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substituents, leading to variations in their chemical properties and biological activities.

    Pyridine-based esters: These compounds contain the pyridine and ester groups but lack the benzimidazole moiety, resulting in different reactivity and applications.

The uniqueness of ethyl 3-[[2-[[4-[(Z)-N’-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate lies in its combination of multiple functional groups, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C30H33N7O5

Molecular Weight

571.6 g/mol

IUPAC Name

ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

InChI

InChI=1S/C30H33N7O5/c1-4-41-27(38)15-17-37(25-8-6-7-16-32-25)29(39)21-11-14-24-23(18-21)34-26(36(24)3)19-33-22-12-9-20(10-13-22)28(31)35-30(40)42-5-2/h6-14,16,18,33H,4-5,15,17,19H2,1-3H3,(H2,31,35,40)

InChI Key

NROPEVJSKVOJOL-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)/C(=N/C(=O)OCC)/N)C

Canonical SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=NC(=O)OCC)N)C

Origin of Product

United States

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